molecular formula C8H11Cl3N2O B2721336 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride CAS No. 2470439-46-2

8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride

Cat. No.: B2721336
CAS No.: 2470439-46-2
M. Wt: 257.54
InChI Key: WDLIZOIEZIWYPX-UHFFFAOYSA-N
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Description

8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Its core structure is related to a class of benzazepine and tetrahydropyrido-oxazepine compounds known to be biologically active in the central nervous system . Specifically, closely related analogues, such as SCH 23390, are well-established in scientific literature as potent and selective antagonists of the dopamine D1 receptor . This suggests a primary research application for this compound in probing the role of dopaminergic systems. Dysregulation of dopamine D1 receptors is implicated in a wide array of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and Huntington's disease, making tools for studying this receptor highly valuable . Consequently, this dihydrochloride salt serves as a critical intermediate or potential pharmacophore for researchers developing novel therapeutics or molecular probes targeting GPCRs (G-protein coupled receptors) in the brain. Its value extends to in vitro binding assays, functional activity studies, and the synthesis of more complex molecules designed to modulate specific neurotransmitter pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.2ClH/c9-8-3-7-6(5-11-8)4-10-1-2-12-7;;/h3,5,10H,1-2,4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLIZOIEZIWYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=NC=C2CN1)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tandem SN2 and SNAr Cyclization

A prominent method employs 2,4,6-tribromo-3-(2-bromoethoxy)pyridine as a starting material. Primary amines (e.g., benzylamine) undergo tandem SN2 displacement of the bromoethoxy group followed by SNAr cyclization at the pyridine’s 2-position. This method achieves moderate regioselectivity (65–78%) and yields 40–55% of the oxazepine core.

Reaction Conditions

  • Solvent: Dimethylformamide (DMF)
  • Catalyst: None required
  • Temperature: 80–100°C
  • Time: 12–24 hours

Aluminum Chloride-Mediated Cyclization

Inspired by benzazepine syntheses, AlCl3 facilitates Friedel-Crafts-type cyclization of chloro-substituted intermediates. For example, [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride reacts with AlCl3 at 125–130°C to form the tetrahydropyrido-oxazepine framework.

Key Parameters

  • AlCl3 Stoichiometry: 2.5–3.0 equivalents
  • Yield: 35–40% (free base)
  • Purity Control: Recrystallization from isopropanol/water

Nucleophilic Substitution and Reduction

Nitrile Hydrolysis and Reduction

A reported pathway involves:

  • Nitrile Intermediate Formation: 2-[(4-chloro-2-nitrophenyl)oxy]-benzonitrile[cyano-14C] synthesis via potassium [14C] cyanide addition.
  • Hydrolysis: Cesium carbonate and hydrogen peroxide convert nitriles to amides (85–90% yield).
  • Stannous Chloride Reduction: Simultaneous nitro reduction and cyclization in acetic acid/ethanol yields the oxazepine core.

Optimization Notes

  • SnCl2 Stoichiometry: 4–5 equivalents
  • Cyclization Efficiency: 70–75%

Boron Trifluoride-Assisted Reduction

For final dihydrochloride formation, sodium borohydride and boron trifluoride tetrahydrofuran complex reduce ketone intermediates. Post-reduction HCl treatment isolates the salt (82–89% yield).

Critical Steps

  • Temperature Control: ≤30°C during BF3 addition
  • Acid Quench: 1–3N HCl for protonation

Halogenation and Salt Formation

Direct Chlorination

Comparative Analysis of Methods

Efficiency and Scalability

Method Steps Overall Yield (%) Scalability
Tandem Cyclization 3 40–55 Pilot-scale
AlCl3 Cyclization 4 35–40 Industrial
Nitrile Reduction 5 50–60 Lab-scale

Recent Innovations and Patents

  • Microwave-Assisted Synthesis: Reduces reaction times by 60% in nitrile-to-amide conversions.
  • Enantioselective Routes: Chiral auxiliaries (e.g., L-(+)-tartaric acid) achieve >98% ee in salt formation.

Chemical Reactions Analysis

8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations in Pyrido-Oxazepine Derivatives

The 8-chloro derivative is part of a broader class of pyrido-oxazepines distinguished by substituents and ring fusion positions. Key analogs include:

Compound Name Molecular Formula Substituent(s) Key Features Reference(s)
8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride C₁₀H₁₄N₂O₂·HCl 8-OEt Ethoxy group enhances lipophilicity; synthesized via SN2/SNAr reactions
6-Fluoro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride C₁₂H₁₄FN₂O·HCl 6-F, 8-OMe Fluorine improves metabolic stability; indole fusion alters ring strain
2,3,4,5-Tetrahydropyrido[4,3-f][1,4]oxazepine dihydrochloride C₈H₁₀N₂O·2HCl Unsubstituted Baseline structure for SAR studies; lower steric hindrance
5-Phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine C₁₅H₁₅NS S replaces O, 5-Ph Thiazepine analog with sulfur atom; increased π-π stacking potential

Key Observations :

  • Chlorine vs. Ethoxy : The 8-Cl substituent in the target compound may enhance electrophilicity and receptor binding compared to 8-OEt derivatives, which prioritize lipophilicity .
  • Heteroatom Exchange : Replacing oxygen with sulfur (e.g., thiazepines ) alters electronic properties and bioavailability, often enhancing thiol-mediated interactions.
Ring Fusion Position and Pharmacological Implications
  • Pyrido[3,4-f] vs. Pyrido[4,3-f] : The target compound’s [3,4-f] fusion (pyridine at positions 3-4) contrasts with [4,3-f] analogs (e.g., ), which shift nitrogen positioning. This affects hydrogen-bonding patterns and interactions with targets like serotonin receptors .
  • Dibenzo-Fused Derivatives: Compounds like Org GC 94 (dibenzo[b,f]pyrazino-oxazepine ) exhibit expanded aromatic systems, increasing affinity for histamine and serotonin receptors but introducing synthetic complexity.

Biological Activity

8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine; dihydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique nitrogen and oxygen-containing ring structure, which contributes to its diverse pharmacological properties.

  • Molecular Formula : C13H17ClN2O3
  • Molecular Weight : 284.74 g/mol
  • CAS Number : 956461-79-3
  • IUPAC Name : 8-chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine

The biological activity of 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine is primarily attributed to its interaction with various molecular targets within the body. The compound has shown the ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. This modulation can lead to significant biological effects such as:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes linked to disease processes.
  • Receptor Binding : It has been found to bind to receptors that are critical in neurological disorders and other conditions.

Biological Activity

Research indicates that 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. For instance, it has been tested against various cancer cell lines with promising results indicating cytotoxic effects.
  • Neuroprotective Effects : The compound is being investigated for potential neuroprotective effects that could benefit conditions like Alzheimer's disease.

Research Findings

Numerous studies have documented the biological activity of this compound. Below is a summary of key findings from recent research:

StudyFindingsReference
Study on Antitumor ActivityDemonstrated cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines.
Neuroprotective StudyShowed potential in reducing neuroinflammation in models of neurodegeneration.
Enzyme Inhibition ResearchIdentified as a potent inhibitor of specific kinases involved in cancer progression.

Case Studies

  • Anticancer Activity :
    • A study conducted on breast cancer cell lines reported that 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine exhibited significant cytotoxicity and induced apoptosis in cancer cells. The mechanism was linked to the disruption of cell cycle progression and induction of oxidative stress.
  • Neurological Implications :
    • In animal models simulating neurodegenerative diseases, the compound displayed protective effects against neuronal death and improved cognitive function metrics compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine dihydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions, including cyclization and chlorination steps. Purity optimization requires chromatographic techniques (e.g., reverse-phase HPLC) and rigorous solvent selection. For example, highlights the use of NMR and HRMS to verify structural integrity during synthesis, ensuring >95% purity through iterative recrystallization . Safety protocols for handling intermediates (e.g., chlorinated reagents) should follow guidelines in , including waste segregation and professional disposal .

Q. How can researchers characterize the solubility and stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct solubility profiling using dynamic light scattering (DLS) and UV-Vis spectroscopy across a pH range (2–12) and temperatures (4°C to 60°C). Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. emphasizes the importance of COA (Certificate of Analysis) documentation for batch-to-batch consistency .

Q. What analytical techniques are critical for confirming the molecular structure and protonation states of this compound?

  • Methodological Answer : Use tandem techniques:

  • 1H/13C NMR to map hydrogen and carbon environments (e.g., for analogous tetrahydroimidazo-pyridine derivatives) .
  • X-ray crystallography for crystal structure validation.
  • Mass spectrometry (HRMS) to confirm molecular weight and chloride counterion stoichiometry .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity of this compound in catalytic or biological systems?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. describes reaction path search methods using quantum chemical calculations to predict regioselectivity in heterocyclic systems . Pair computational predictions with experimental validation via kinetic studies (e.g., stopped-flow spectroscopy).

Q. What strategies resolve contradictions in activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Apply data-driven meta-analysis ( ) to identify variables such as bioavailability differences, metabolite interference, or assay sensitivity thresholds . Use AI-driven platforms (e.g., COMSOL Multiphysics, as in ) to model pharmacokinetic/pharmacodynamic (PK/PD) relationships and refine dosing regimens .

Q. How can reaction engineering principles optimize scalability for this compound’s synthesis while minimizing byproducts?

  • Methodological Answer : Design continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Reference (CRDC subclass RDF2050112) for reactor design fundamentals, including residence time distribution (RTD) analysis . Incorporate in-line PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in pharmacological studies involving this compound?

  • Methodological Answer : Use Bayesian hierarchical models to account for inter-study variability. emphasizes aligning theoretical frameworks with experimental design, such as dose-response sigmoidal curve fitting via nonlinear regression (e.g., Hill equation) . Validate with bootstrap resampling to assess confidence intervals.

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